
N,N,2-trimethyl-5-nitrobenzenesulfonamide
Overview
Description
BRL 50481 is a compound developed by GlaxoSmithKline. It is the first compound that acts as a phosphodiesterase inhibitor selective for the phosphodiesterase 7 family. Phosphodiesterase 7 activity is encoded by two genes, phosphodiesterase 7A and phosphodiesterase 7B. BRL 50481 shows about an 80-fold preference for the phosphodiesterase 7A subtype over phosphodiesterase 7B .
Preparation Methods
BRL 50481, also known as 3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene, is synthesized through a series of chemical reactions. The synthetic route involves the nitration of 4-methylbenzenesulfonamide followed by dimethylation of the sulfonamide group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and dimethyl sulfate for the dimethylation step .
The purity of the compound is generally greater than 98%, and it is stored as a solid at room temperature .
Chemical Reactions Analysis
BRL 50481 undergoes several types of chemical reactions, including:
Oxidation: The nitro group in BRL 50481 can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for the reduction of the nitro group, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
N,N,2-trimethyl-5-nitrobenzenesulfonamide is primarily recognized for its role as a selective inhibitor of phosphodiesterase 7 (PDE7) . The inhibition of PDE7 leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various cellular processes including inflammation and immune response.
Case Study: Bone Health and Regeneration
Research indicates that BRL-50481 enhances mineralization activity in osteoblasts, suggesting potential applications in bone health and regeneration. Studies have demonstrated that this compound can improve osteoblastic activity, making it a candidate for therapeutic interventions in osteoporosis and other bone-related conditions .
Agricultural Chemicals
In agriculture, this compound is utilized in formulating agrochemicals. Its effectiveness in pest control contributes to improved crop yield and quality. The compound's properties allow it to serve as a key ingredient in developing pesticides that target specific pests without harming beneficial organisms.
Analytical Chemistry
This compound is employed as a reagent in analytical methods, aiding in the detection and quantification of specific substances in complex mixtures. Its unique chemical structure allows for selective interactions with various analytes, enhancing the sensitivity and specificity of analytical assays.
Material Science
This compound finds applications in developing specialty polymers and coatings. Its incorporation into materials can enhance durability and resistance to environmental factors such as moisture and UV radiation. This makes it valuable for creating coatings that protect surfaces from degradation.
Research and Development
The compound is widely used in research settings to explore its properties and potential applications further. Ongoing studies focus on its interaction with various biological systems and its potential therapeutic effects beyond those already identified.
Data Table: Comparison of Applications
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceutical Development | Selective PDE7 inhibitor enhancing cAMP levels | Potential treatment for bone health |
Agricultural Chemicals | Ingredient in agrochemical formulations | Improved pest control and crop yield |
Analytical Chemistry | Reagent for detecting specific substances | Enhanced sensitivity and specificity |
Material Science | Component in specialty polymers and coatings | Increased durability and environmental resistance |
Research and Development | Used to explore new properties and applications | Contributions to advancements in chemical science |
Mechanism of Action
BRL 50481 exerts its effects by selectively inhibiting the activity of phosphodiesterase 7. This enzyme is involved in the breakdown of cyclic adenosine monophosphate, a secondary messenger that plays a crucial role in various cellular processes. By inhibiting phosphodiesterase 7, BRL 50481 increases the levels of cyclic adenosine monophosphate, leading to various downstream effects such as increased mineralization in osteoblasts and induction of apoptosis in certain cancer cells .
Comparison with Similar Compounds
BRL 50481 is unique in its high selectivity for phosphodiesterase 7, particularly the phosphodiesterase 7A subtype. Similar compounds include:
Rolipram: A phosphodiesterase 4 inhibitor that also has anti-inflammatory effects.
Cilomilast: Another phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Roflumilast: A selective phosphodiesterase 4 inhibitor with anti-inflammatory properties.
Compared to these compounds, BRL 50481’s selectivity for phosphodiesterase 7 makes it particularly useful for studying the specific roles of this enzyme in various biological processes .
Biological Activity
N,N,2-trimethyl-5-nitrobenzenesulfonamide, also known as BRL-50481, is a sulfonamide compound with notable biological activity primarily as a selective inhibitor of phosphodiesterase 7 (PDE7). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers in various cellular processes.
- Molecular Formula : C11H14N2O4S
- Molecular Weight : Approximately 244.27 g/mol
- Appearance : White to light yellow powder or crystalline solid
- Melting Point : 71 °C to 75 °C
The compound's structure features a nitro group at the 5-position and two methyl groups attached to the nitrogen atom of the sulfonamide, contributing to its unique pharmacological properties.
This compound functions as a selective inhibitor of PDE7. By inhibiting this enzyme, it prevents the breakdown of cAMP, thus enhancing intracellular signaling pathways involved in immune responses and inflammation regulation. Elevated cAMP levels can lead to various biological effects, including:
- Modulation of immune cell function
- Enhancement of osteoblastic activity, which is crucial for bone health and regeneration
- Potential therapeutic applications in respiratory conditions such as asthma .
Research Findings
Several studies have investigated the biological effects and therapeutic potential of this compound:
-
PDE7 Inhibition and Immune Modulation :
- Studies show that BRL-50481 can modulate immune responses by increasing cAMP levels in monocytes and T-lymphocytes, leading to altered cytokine production and enhanced anti-inflammatory responses.
-
Bone Health Applications :
- Research indicates that this compound enhances mineralization activity in osteoblasts, suggesting its potential use in treating osteoporosis or other bone-related disorders.
-
Environmental Influences :
- The efficacy of this compound may be influenced by environmental factors, particularly in models related to asthma, highlighting the need for further investigation into its application in respiratory therapies.
Case Studies
A few notable case studies illustrate the compound's biological activity:
- Case Study 1 : A study on the effects of BRL-50481 on osteoblasts demonstrated a significant increase in mineralization markers after treatment, indicating its potential role in bone regeneration therapies.
- Case Study 2 : In an experimental model of asthma, BRL-50481 was shown to reduce airway hyperresponsiveness and inflammation through its action on PDE7 inhibition, suggesting a possible therapeutic avenue for asthma management.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N-dimethyl-4-nitrobenzenesulfonamide | C9H12N2O4S | Similar sulfonamide structure; different nitro position |
4-methylbenzenesulfonamide | C7H9N1O2S | Lacks nitro substitution; used as a precursor |
N-(5-Aminopentyl)-2-nitrobenzenesulfonamide | C11H18ClN3O4S | Contains an amino group; different biological profile |
The distinct combination of functional groups in this compound allows for selective inhibition against PDE7 while promoting osteoblastic activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N,N,2-trimethyl-5-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7-4-5-8(11(12)13)6-9(7)16(14,15)10(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIUFCJFLGCQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195832 | |
Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433695-36-4 | |
Record name | N,N,2-Trimethyl-5-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433695-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BRL-50481 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433695364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRL-50481 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03G869PR3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BRL 50481 is a selective inhibitor of phosphodiesterase 7 (PDE7). [] PDEs are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP). By inhibiting PDE7, BRL 50481 prevents the degradation of cAMP, leading to increased intracellular cAMP levels. [, ]
A: In rat aortic smooth muscle cells (RASMCs), PDE4 is the most active PDE family, followed by PDE3 and PDE1. [] While PDE7 mRNA is expressed, its activity is not significantly detected in these cells. BRL 50481, at concentrations that selectively inhibit PDE7, has minimal effects on the β-adrenergic receptor-mediated cAMP response in RASMCs. [] This suggests that PDE7 might not play a major role in regulating cAMP levels downstream of β-adrenergic receptors in these cells.
A: In a mouse model of autoimmune hepatitis induced by concanavalin A, selective inhibition of PDE4 with rolipram showed the most significant inhibition of cAMP degradation in T cells and improvement in disease outcomes. [] While BRL 50481 (PDE7 inhibitor) and cilostazol (PDE3 inhibitor) also contributed to these effects, their impact was less pronounced compared to rolipram. []
A: Compared to normal peripheral blood mononuclear cells, CLL cells exhibit a significantly higher expression of PDE7B, which correlates with increased PDE7 activity. [, ] BRL 50481, along with other PDE7 inhibitors and a dual PDE4/7 inhibitor, selectively induces apoptosis in CLL cells compared to normal PBMCs or B cells. [] This suggests that PDE7B could be a potential therapeutic target in CLL.
A: Research suggests that PDE7 and PDE4/7 inhibitors promote apoptosis in CLL cells through a cAMP-mitochondrial-dependent pathway. [] These inhibitors increase cAMP levels, leading to mitochondrial depolarization, cytochrome c release, and ultimately, apoptosis. []
A: In neonatal mice exposed to sevoflurane, BRL 50481 administration significantly attenuated sevoflurane-induced neurodegeneration and long-term memory deficits. [] It also protected against neuronal apoptosis and restored cAMP levels, suggesting a neuroprotective role for BRL 50481 in this model. []
A: While not directly addressed in the provided abstracts, one abstract mentions the potential of PDE4/7 inhibitors to facilitate tissue protection and anatomical repair. [] This suggests a possible role for BRL 50481 in influencing oligodendrocyte precursor cell behavior, although further research is needed to confirm this.
A: Yes, research indicates that BRL 50481 can be successfully encapsulated in poly(ethylene glycol-b-caprolactone) nanoparticles for drug delivery. [] These nanoparticles demonstrate slow drug release kinetics, potentially allowing for sustained delivery of BRL 50481 over an extended period. []
A: Researchers have investigated the use of peptides that recognize proteins upregulated at sites of vascular disruption, such as clotting factors and extracellular matrix components, to functionalize nanoparticles. [] For instance, peptides like NQEQVSP, DPEAAE, and NIDPNAV have been conjugated to aminated PEG-b-PCL nanoparticles for potential targeted delivery to demyelinated lesions. []
A: Combining BRL 50481 with other drugs like methylene blue (a guanylate cyclase inhibitor) or dipyridamole (a PDE inhibitor) has been shown to influence seizure activity in animal models. [, ] For example, co-administration of BRL 50481 with methylene blue delayed the onset of seizures induced by pentylenetetrazole and maximal electroshock. []
A: In the bovine abomasum, both PDE4 and PDE5 contribute to regulating smooth muscle relaxation. [] While BRL 50481 inhibits carbachol-induced contractions, its effect is less pronounced compared to the PDE4 inhibitor Ro 20-1724 and the PDE5 inhibitor vardenafil. []
ANone: The provided research papers do not specifically address resistance mechanisms to BRL 50481. This is an area that requires further investigation.
A: One limitation of BRL 50481 is its limited selectivity for PDE7 compared to some newer generation PDE inhibitors. [] Additionally, its efficacy as a single agent in certain conditions like autoimmune hepatitis appears moderate compared to other PDE inhibitors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.